molecular formula C9H16O6 B146577 Diethyl bis(hydroxymethyl)malonate CAS No. 20605-01-0

Diethyl bis(hydroxymethyl)malonate

Cat. No. B146577
CAS RN: 20605-01-0
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
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Description

Diethyl bis(hydroxymethyl)malonate is a chemical compound that has been studied for its reactivity and potential applications in various chemical reactions. It is known for its ability to form spiro structures when reacted with certain reagents, such as octachlorocyclotetraphosphazatetraene, as demonstrated in the research where various derivatives of diethyl bis(hydroxymethyl)malonate were isolated and characterized .

Synthesis Analysis

The synthesis of diethyl bis(hydroxymethyl)malonate and its derivatives can involve different chemical strategies. For instance, the Mitsunobu reaction has been employed to alkylate malonate esters, although simple dialkyl malonate esters like diethyl malonate exhibit limited scope as carbon nucleophiles. However, bis(2,2,2-trifluoroethyl) malonate, a related compound, shows better reactivity, suggesting that the substitution pattern on the malonate can significantly affect its reactivity in such reactions .

Molecular Structure Analysis

The molecular structure of diethyl bis(hydroxymethyl)malonate derivatives has been explored using nuclear magnetic resonance (NMR) spectroscopy. The derivatives formed from the reaction with octachlorocyclotetraphosphazatetraene were found to have spiro structures, with the bis derivatives exhibiting 2,2,4,4- and 2,2,6,6-structures. These findings were supported by 31P, 1H, and 13C NMR spectroscopic investigations .

Chemical Reactions Analysis

Diethyl bis(hydroxymethyl)malonate participates in various chemical reactions, forming different types of derivatives. For example, it can react with octachlorocyclotetraphosphazatetraene to yield a series of derivatives with varying degrees of substitution. The type of products and their structures can be compared to those derived from other diols, such as propane-1,3-diol and 2,2-dimethylpropane-1,3-diol, indicating the versatility of diethyl bis(hydroxymethyl)malonate in forming phosphorus-nitrogen compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl bis(hydroxymethyl)malonate derivatives can be influenced by their molecular structure. For instance, the crystal structure analysis of substituted diethyl malonate, a related compound, shows that it crystallizes in the monoclinic class with specific cell parameters. The structure is characterized by intermolecular hydrogen bonds, leading to the formation of one-dimensional chains. Such structural features are crucial in determining the physical properties and reactivity of these compounds . Additionally, the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates is influenced by hydrogen bonding due to regioisomerism, which affects their crystallization and molecular packing .

Scientific Research Applications

1. Synthesis of Oligonucleotide Glycoconjugates

Diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate is used in the synthesis of oligonucleotide glycoconjugates. This involves a stepwise aminolysis leading to the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, which is a key building block for synthesizing oligonucleotide glycoconjugates with different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).

2. Role in Cyclocondensation Reactions

Diethyl malonates, including bis(hydroxymethyl)malonate derivatives, are employed as reagents in cyclocondensation reactions to synthesize six-membered heterocycles. This application demonstrates the versatility of malonates in chemical synthesis (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

3. Polymerization Initiator in Organic Solvents

Methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple serves as an initiator in organic solvents for polymerization processes, especially at room temperature. This illustrates its utility in polymer science, particularly for the polymerization of methyl methacrylate (Bıçak & Özeroğlu, 2001).

4. Synthesis of Succinate Derivatives

Diethyl malonate is instrumental in the synthesis of succinic acid derivatives, including 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates. This showcases its role in the development of new chemical compounds with potential applications in various fields (Aly, El-Sheref, Mourad, Bakheet, Bräse, & Nieger, 2018).

5. Synthesis of Hydantoins

Diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates are used in the synthesis of 3,5-disubstituted hydantoin-5-carboxamides, indicating its significance in medicinal chemistry and drug development (Hroch, Hrušková, Schmitz, Schnakenburg, & Gütschow, 2012).

6. Electrophilic Amination Reagent

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a derivative of diethyl malonate, undergoes amination reactions with Grignard reagents to yield N-alkylation products, useful in the production of primary amines. This application is vital in organic synthesis (Niwa, Takayama, & Shimizu, 2002).

7. Metal-Organic Chemical Vapor Deposition (MOCVD)

Diethyl malonate complexes with metals like Hf and Zr are used as precursors in the MOCVD process for depositing HfO2 and ZrO2 thin films, demonstrating its application in materials science and nanotechnology (Pothiraja, Milanov, Parala, Winter, Fischer, & Devi, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions are not mentioned in the sources, the use of Diethyl bis(hydroxymethyl)malonate in the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones, as well as its role as an intermediate in the preparation of various esters, suggests potential applications in organic synthesis .

properties

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885143
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl bis(hydroxymethyl)malonate

CAS RN

20605-01-0
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name 20605-01-0
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Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Diethyl bis(hydroxymethyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
AF FERRIS - The Journal of Organic Chemistry, 1955 - ACS Publications
CHCOiH ch2= c—co2h ch2= c—co2h z xch2 investigated twice previously in cursory fashion. Welch (1), who first showed that diethyl bis (hydroxymethyl) malonate could be prepared …
Number of citations: 123 pubs.acs.org
AH Alkubaisi, RA Shawt - Phosphorus, Sulfur, and Silicon and the …, 1991 - Taylor & Francis
The reactions of hexachlorocyclotriphosphazatriene with diethyl bis(hydroxymethyl)malonate give the following spiro derivatives: mono, N 3 P 4 Cl 4 [(OCH 2 ) 2 C(CO 2 Et) 2 ], bis, N 3 …
Number of citations: 6 www.tandfonline.com
T Kawato, T Uechi, H Koyama, H Kanatomi… - Inorganic …, 1984 - ACS Publications
Chemistry. reactions with organopalladium compounds. 3 Our attention was thus drawn to the neglected Pd (II) compounds with un-til (a) Baba, S.; Ogura, T.; Kawaguchi, S. Bull. Chem. …
Number of citations: 16 pubs.acs.org
A Kilic, RA Shaw - Phosphorus, Sulfur, and Silicon and the Related …, 1991 - Taylor & Francis
The reactions of octachlorocyclotetraphosphazatetraene, N 4 P 4 Cl 8 , with diethyl bis(hydroxymethyl)-malonate, (HOCH 2 ) 2 C(CO 2 Et) 2 , gave the following isolated and …
Number of citations: 1 www.tandfonline.com
P Block Jr - Organic Syntheses, 2003 - Wiley Online Library
Diethyl bis (hydroxymethyl) malonate product: diethyl bis (hydroxymethyl) malonate
Number of citations: 0 onlinelibrary.wiley.com
F Vašš, J Lustoň - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
Several diesters of dicarboxylic acids with pendant polyalkylpiperidine structural units were prepared from α-bromo and α,α'-dibromo substituted aliphatic dicarboxylic acid diesters by a …
Number of citations: 1 cccc.uochb.cas.cz
B Li, H Niu, J Zhang, G Li, Y Luo… - Polymer …, 2018 - Wiley Online Library
Several polymer binders based on 3,3‐bis(azidomethyl)oxetane (BAMO) were studied to explore the compatibility and interaction of the energetic binders with three common energetic …
Number of citations: 10 onlinelibrary.wiley.com
Z Zhang, N Luo, Z Wang, Y Luo - Journal of Applied Polymer …, 2015 - Wiley Online Library
PGN‐based ETPUEs were synthesized using mixture of chain extenders including 1, 4‐butanediol and Diethyl Bis(hydroxymethyl)malonate (DBM). Through the special chain extenders …
Number of citations: 23 onlinelibrary.wiley.com
S Fang, DE Bergstrom - Bioconjugate chemistry, 2003 - ACS Publications
A fluoride/amine-cleavable phosphoramidite designed for biotinylation, phosphorylation, and affinity purification of synthetic oligonucleotides was synthesized and coupled efficiently to …
Number of citations: 30 pubs.acs.org
X Feng, S Jiang, B Li, Y Yang, L Shen, Z Zhang… - … Research and Design, 2021 - Elsevier
In this work, a hyperbranched polymer (PDBM) was prepared via a simple “one-pot” reaction process using diethyl bis(hydroxymethyl)malonate as the centronucleus. Its structure and …
Number of citations: 5 www.sciencedirect.com

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